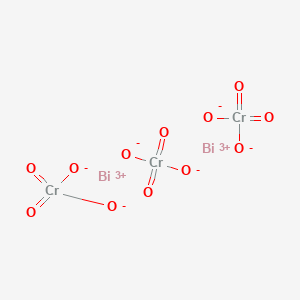

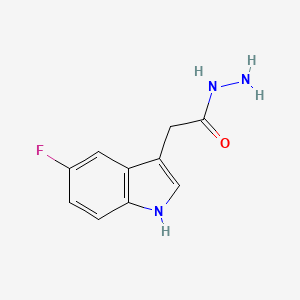

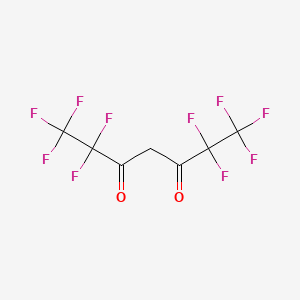

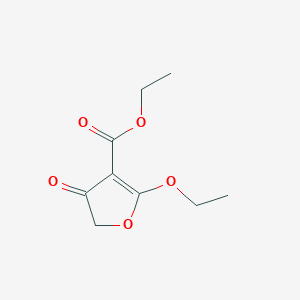

![molecular formula C8H14ClNO3 B3031535 methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 4505-16-2](/img/structure/B3031535.png)

methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Übersicht

Beschreibung

Methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride, also known as LY341495, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. 2.1]heptane-2-carboxylate hydrochloride.

Wissenschaftliche Forschungsanwendungen

Stereochemistry and Synthesis

Stereochemical studies involving compounds like methyl diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride have been conducted to understand the synthesis and structural features of these compounds. For instance, Fülöp et al. (1985) synthesized diendo- and diexo-2-Methylamino and 2-benzylamino-3-hydroxymethylbicyclo[2.2.1]heptanes and the corresponding bicycio[2.2.1]heptenes from β-amino acid esters containing the norbornane or norbornene skeleton. These studies contribute significantly to the field of organic chemistry, particularly in understanding the stereochemical aspects of bicyclic compounds (Fülöp, Stájer, Bernáth, & Sohár, 1985).

Chromatographic Separation

The development of high-performance liquid chromatographic methods for the separation of enantiomers of bicyclic β-amino acids, including the diexo variant of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acids, was reported by Török et al. (1998). This research is crucial for the purification and identification of these compounds, which is a fundamental step in various scientific applications (Török, Péter, Csomós, Kanerva, & Fülöp, 1998).

Microwave-assisted Synthesis

In 2012, Onogi et al. demonstrated the microwave-assisted synthesis of related compounds, highlighting the efficiency of such methods in producing these complex molecules. This approach represents a significant advancement in synthetic methodologies, offering faster and potentially more environmentally friendly alternatives to traditional synthesis techniques (Onogi, Higashibayashi, & Sakurai, 2012).

Asymmetric Synthesis

Waldmann and Braun (1991) explored the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, a closely related class of compounds. Asymmetric synthesis is crucial for creating molecules with specific chirality, a property important in many areas of chemistry and pharmacology (Waldmann & Braun, 1991).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

Eigenschaften

IUPAC Name |

methyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-11-8(10)6-4-2-3-5(12-4)7(6)9;/h4-7H,2-3,9H2,1H3;1H/t4-,5+,6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFLJVAOWPFONY-VSLZZJKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(C1N)O2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@@H]([C@@H]1N)O2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

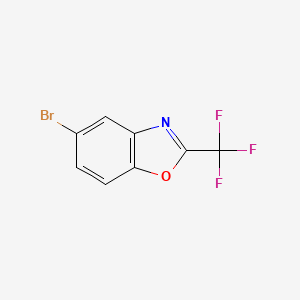

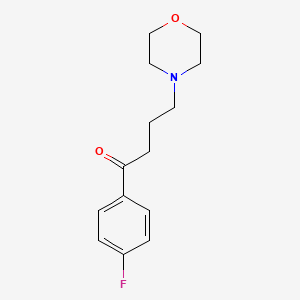

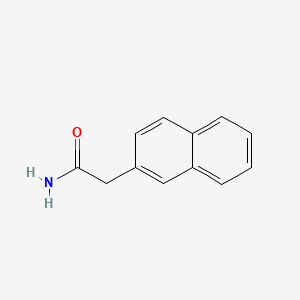

![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)